2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
The compound “2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a pyrrolidine ring, a benzothiazole ring, and a carboxamide group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups and rings. Techniques such as NMR and X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyridine ring could undergo electrophilic substitution, and the carboxamide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would depend on its specific structure and the nature of its functional groups .Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of synthetic chemistry has explored the synthesis and functionalization of compounds structurally related to 2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide. For instance, experimental and theoretical studies on functionalization reactions of related heterocyclic compounds demonstrate the versatility of these molecules in organic synthesis. These studies involve reactions with diamines and various nucleophiles to yield novel compounds with potential applications in medicinal chemistry and materials science (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).
Biological Applications
Compounds with similar structures have been synthesized and evaluated for their biological activities, including antimicrobial and antitubercular effects. Studies have shown that derivatives of similar structures exhibit interesting antibacterial activity against various strains, including A. baumannii and M. tuberculosis, suggesting that modifications to the core structure could lead to the development of new antimicrobial agents (Yahya Nural et al., 2018).
Material Science and Supramolecular Chemistry
Research into the supramolecular aggregation and conformational features of thiazolo[3,2-a]pyrimidines and related compounds has provided insights into their potential applications in material science. These studies focus on the structural modifications leading to changes in supramolecular aggregation and highlight the versatility of these molecules for the development of new materials with specific properties (H. Nagarajaiah & N. Begum, 2014).
Anticancer Research
Novel derivatives structurally related to the mentioned compound have been synthesized and evaluated for their anticancer activities. These studies aim to identify new therapeutic agents by exploring the biological efficacy of these compounds against various cancer cell lines, indicating the potential of these structures in anticancer drug development (A. Rahmouni et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-12-20-15-6-5-13(10-16(15)24-12)18(23)21-14-7-9-22(11-14)17-4-2-3-8-19-17/h2-6,8,10,14H,7,9,11H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMICPUFBWTCTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCN(C3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.